

"2-Amino-4-(3,4-difluorophenyl)thiazole" stability in different solvents

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Compound of Interest

Compound Name: 2-Amino-4-(3,4-difluorophenyl)thiazole

Cat. No.: B069189

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Technical Support Center: 2-Amino-4-(3,4-difluorophenyl)thiazole

Welcome to the technical support center for "2-Amino-4-(3,4-difluorophenyl)thiazole" (CAS 175135-32-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and solvent stability of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of 2-Amino-4-(3,4-difluorophenyl)thiazole.

Q1: What are the fundamental chemical properties and recommended storage conditions for solid 2-Amino-4-(3,4-difluorophenyl)thiazole?

A1: 2-Amino-4-(3,4-difluorophenyl)thiazole is a solid, heterocyclic compound with a molecular weight of 212.22 g/mol .^{[1][2][3]} For optimal long-term stability in its solid form, it should be stored in a locked, tightly sealed container in a cool, dry, and well-ventilated area.^[4] ^[5] It is crucial to protect it from moisture, light, and incompatible materials, particularly strong

oxidizing agents, which can lead to degradation.[5] The reported melting point is in the range of 121-125 °C.[1][2]

Q2: Which solvents are best for preparing stock solutions, and what are the initial considerations?

A2: For creating high-concentration stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. The primary reason is their excellent solvating power for a wide range of organic molecules. However, the stability in these solvents is not indefinite and requires careful management (see Q3). For preparing more dilute working solutions, other solvents like ethanol, methanol, or acetonitrile may be used, but their suitability depends on the experimental conditions and required concentration. Always start with a small-scale solubility test before preparing a large batch.

Q3: I've prepared a 20 mM stock solution in DMSO. How long can I store it and under what conditions?

A3: This is a critical point for experimental reproducibility. While DMSO is an excellent solvent, long-term storage of compounds in DMSO at room temperature can lead to significant degradation. A comprehensive study on thousands of compounds revealed that after one year of storage in DMSO at ambient temperature, only 52% of the compounds remained intact.[6]

Our Core Recommendations:

- **Avoid Room Temperature Storage:** Never store DMSO stock solutions at room temperature for more than a few hours.
- **Short-Term Storage (1-2 weeks):** Store at 4°C, protected from light.
- **Long-Term Storage (>2 weeks):** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or, ideally, -80°C. Before use, allow the aliquot to thaw completely and come to room temperature.

Q4: What are the known degradation pathways for thiazole-containing compounds?

A4: Thiazole derivatives can be susceptible to several modes of degradation, which are typically investigated through forced degradation studies.^{[7][8]} Key pathways include:

- Hydrolysis: The 2-aminothiazole core can be susceptible to cleavage under harsh acidic or basic conditions.^[9]
- Oxidation: Degradation can be initiated by exposure to oxidizing agents or atmospheric oxygen over time.^{[5][9]}
- Photodegradation: The aromatic and heterocyclic rings can absorb UV or visible light. While fluorination can sometimes enhance photostability^{[10][11]}, the aryl-fluorine bonds can also be a site for photolytic cleavage.^[12] Studies on similar thiazoles have shown degradation can proceed through a reaction with singlet oxygen, especially upon exposure to light.^[13]
- Thermal Degradation: As a heterocyclic compound, it will decompose at elevated temperatures.^{[14][15]}

Understanding these potential liabilities is the first step in designing robust experiments.

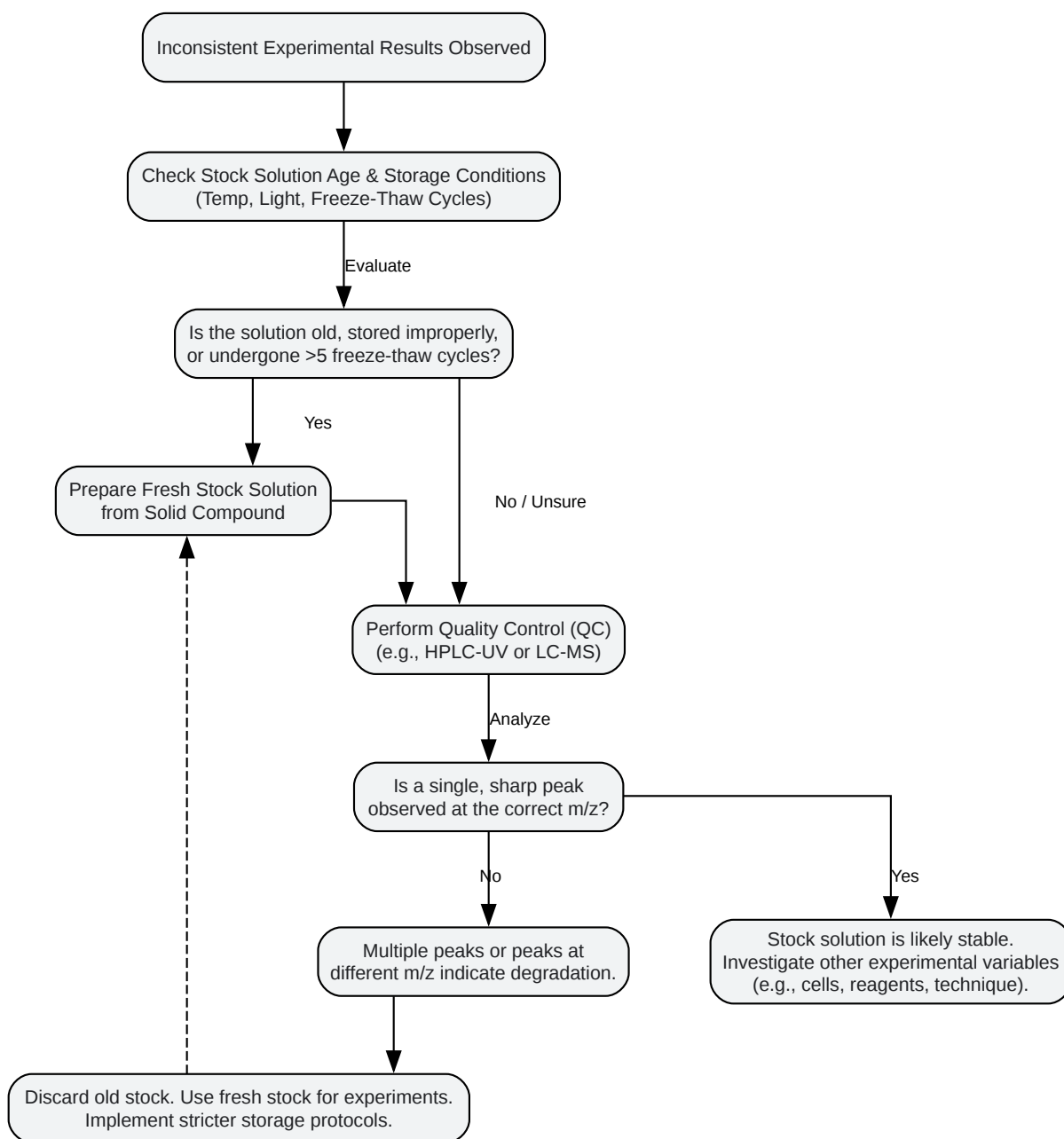
Section 2: Troubleshooting Guide for Experimental Inconsistency

This section provides a logical framework for diagnosing stability-related problems that may arise during your research.

Q5: My biological assay results are inconsistent from week to week. Could the stability of my compound in solution be the problem?

A5: Absolutely. Inconsistent results are a classic symptom of compound degradation. A degraded stock solution means the effective concentration of the active compound in your assay is lower than calculated, leading to diminished or variable effects.

To diagnose this, follow the workflow below.



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Caption: Troubleshooting workflow for inconsistent results.

Q6: I noticed a slight yellowing of my DMSO stock solution after leaving it on the bench. What should I do?

A6: A change in color is a definitive visual indicator of chemical degradation. Do not use this solution. Discard it immediately and prepare a fresh stock from the solid material. The yellowing is likely due to the formation of chromophoric degradation products resulting from oxidation or photodecomposition. This underscores the importance of protecting solutions from light and ambient air.

Q7: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I address this?

A7: This is a solubility issue, not necessarily a stability one, but the two are often linked. **2-Amino-4-(3,4-difluorophenyl)thiazole** has hydrophobic character from the difluorophenyl ring, which can lead to low aqueous solubility.

Troubleshooting Steps:

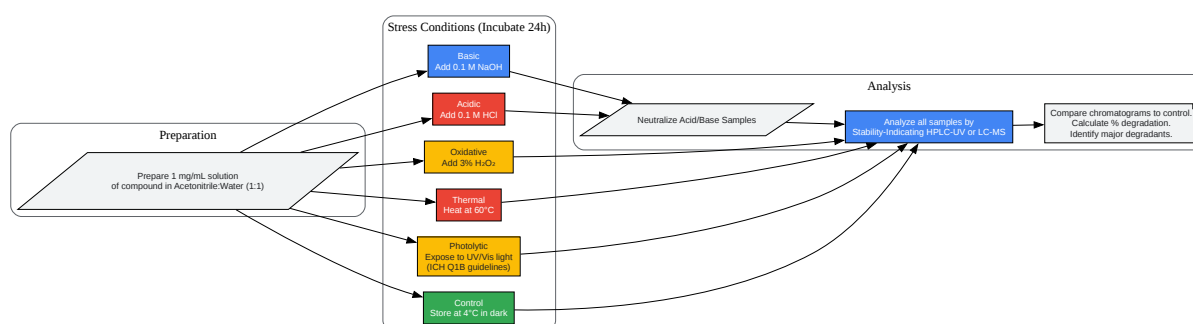
- **Reduce Final Concentration:** The simplest solution is to work at a lower final concentration if your assay sensitivity allows.
- **Increase Co-solvent Percentage:** Check if your experiment can tolerate a higher percentage of the organic solvent (e.g., 1% DMSO instead of 0.1%).
- **Use a Different Solvent:** Consider making an intermediate dilution in a more water-miscible solvent like ethanol or methanol before the final dilution in aqueous buffer.
- **pH Adjustment:** The amino group on the thiazole ring has a pKa. If the pH of your buffer is causing the compound to be in its least soluble form, a slight adjustment to the buffer pH (if permissible for the experiment) might increase solubility.

Section 3: Protocols and Data

This section provides standardized procedures for stability assessment and a summary of expected solvent compatibility.

Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule.^[16] It deliberately exposes the drug substance to harsh conditions to identify likely degradation products and pathways.



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Caption: Workflow for a forced degradation study.

Methodology:

- **Preparation:** Prepare a 1 mg/mL solution of **2-Amino-4-(3,4-difluorophenyl)thiazole**. A mixture of acetonitrile and water is a good starting point for analysis.
- **Stress Application:** Aliquot the solution into separate vials for each stress condition.
 - **Acidic:** Add an equal volume of 0.1 M HCl.

- Basic: Add an equal volume of 0.1 M NaOH.
- Oxidative: Add an equal volume of 3% H₂O₂.
- Thermal: Incubate the vial at 60°C.
- Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Control: Keep one aliquot at 4°C in the dark.
- Incubation: Let the samples incubate for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation, so time may need to be adjusted.
- Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC or LC-MS method.
- Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. New peaks that appear are potential degradation products.

Table 1: Solvent Compatibility and Stability Summary

The following table provides a qualitative summary based on general chemical principles for heterocyclic compounds and fluorinated aromatics. This is a guide and must be confirmed by experimental data for your specific conditions.

Solvent	Primary Use	Initial Solubility	Short-Term Stability (4°C, <1 wk)	Long-Term Stability (-20°C)	Key Considerations
DMSO	High-concentration stocks	High	Good	Fair to Good	Hygroscopic. Avoid room temp storage. [6] Can be difficult to remove.
DMF	High-concentration stocks	High	Good	Fair to Good	Can decompose to form amines. Higher boiling point than DMSO.
Ethanol	Working solutions	Moderate	Good	Good	Protic solvent; may participate in some reactions. Less toxic than methanol.
Methanol	Working solutions	Moderate	Good	Good	Protic solvent. Can be a source for methylation artifacts in MS.
Acetonitrile	Analytical / Working	Moderate	Excellent	Excellent	Aprotic. Good for LC-MS applications. Lower

solubility for
some
compounds.

Water
(buffered)

Assay
solutions

Low

pH-
dependent

Not
Recommend
ed

Solubility is a
major
constraint.
Risk of
hydrolysis at
pH extremes.

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